REACTION_CXSMILES
|
Br[C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[C:11]([O:15][C:16](=[O:21])[NH:17][CH2:18][CH2:19][NH2:20])([CH3:14])([CH3:13])[CH3:12]>C(Cl)(Cl)Cl>[S:3]1[C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=[C:2]1[NH:20][CH2:19][CH2:18][NH:17][C:16](=[O:21])[O:15][C:11]([CH3:13])([CH3:12])[CH3:14]
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Name
|
|
Quantity
|
505.5 mg
|
Type
|
reactant
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Smiles
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BrC=1SC2=C(N1)C=CC=C2
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Name
|
|
Quantity
|
1.1356 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(NCCN)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
WASH
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Details
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the resulting solution was washed with aqueous sodium bicarbonate
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Type
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CUSTOM
|
Details
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then dried
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to
|
Type
|
CUSTOM
|
Details
|
a yield a residue
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with 60% ethyl acetate in hexane
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=NC2=C1C=CC=C2)NCCNC(OC(C)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |